3-Methylthio-1,2,4-triazine
Overview
Description
3-Methylthio-1,2,4-triazine is a heterocyclic compound with the molecular formula C4H5N3S. It is characterized by a triazine ring substituted with a methylthio group at the third position.
Mechanism of Action
Target of Action
3-Methylthio-1,2,4-triazine is a compound that has been shown to be a PDE5 inhibitor . PDE5, or phosphodiesterase type 5, is an enzyme that plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a messenger molecule involved in various physiological processes.
Mode of Action
As a PDE5 inhibitor, this compound works by blocking the action of PDE5 , thereby preventing the breakdown of cGMP . This leads to an increase in the concentration of cGMP within cells, which can result in various downstream effects depending on the specific cell type and context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting PDE5 and thereby increasing cGMP levels, this compound can influence various cellular processes that are regulated by cGMP. These may include processes such as smooth muscle relaxation, platelet aggregation, and phototransduction .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to vary depending on the specific context and the cells in which it is acting. In general, by increasing cgmp levels, it could potentially lead to effects such asvasodilation (in the case of smooth muscle cells in blood vessels) or increased light sensitivity (in the case of photoreceptor cells in the eye) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect PDE5 or cGMP levels could potentially impact the effectiveness of this compound. Additionally, factors such as pH, temperature, and the presence of certain ions or molecules could potentially affect the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthio-1,2,4-triazine typically involves the reaction of 1,2,4-triazine derivatives with methylthiolating agents. One common method is the reaction of 1,2,4-triazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of transition-metal-catalyzed cross-coupling reactions and C–H activation methods are also explored to achieve large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthio-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
3-Methylthio-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in pharmaceutical formulations, particularly as inhibitors of specific enzymes.
Industry: The compound is used in the development of agrochemicals, including herbicides and pesticides.
Comparison with Similar Compounds
- 1-Methyl-3-methylthio-5-phenyl-1,2,4-triazinium iodide
- 3-Methylthio-5-methoxy-1,2,4-triazine
- 4-Amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one (Metribuzin)
Uniqueness: 3-Methylthio-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for further functionalization compared to other triazine derivatives .
Biological Activity
3-Methylthio-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications supported by various research findings.
Chemical Structure and Synthesis
This compound belongs to the class of 1,2,4-triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. The general formula for triazines is . The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that promote the formation of the triazine ring structure.
Synthesis Methods:
- Nucleophilic Substitution Reactions: These reactions often utilize electron-rich substrates to facilitate the formation of the triazine ring.
- Cyclization Processes: Various cyclization strategies can be employed to achieve the desired triazine derivatives.
Biological Activities
Research has demonstrated that this compound exhibits a broad spectrum of biological activities:
Antiinflammatory Activity
A study evaluated a series of derivatives including this compound for their cyclooxygenase (COX) inhibitory activity. The findings indicated that compounds showed strong inhibition of COX-2 with IC50 values ranging from 0.1 to 0.2 µM , outperforming indomethacin in anti-inflammatory assays .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound derivatives against various pathogens. These compounds have shown effectiveness against:
- Bacterial Strains: Including drug-resistant Staphylococcus aureus.
- Fungal Infections: Demonstrating antifungal activity in vitro.
Anticancer Potential
The antiproliferative activity of this compound has been investigated in several studies. Some derivatives have been reported to inhibit cancer cell lines effectively by inducing apoptosis and blocking cell cycle progression .
Case Study 1: COX Inhibition
In a detailed study on the anti-inflammatory effects of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives:
- The most potent compound exhibited a selectivity index comparable to celecoxib (SI = 405).
- In vivo studies confirmed its superior analgesic effects compared to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazines were tested against various bacterial strains. Notably:
- Compounds demonstrated significant activity against Mycobacterium tuberculosis and Bacillus anthracis.
- The non-cytotoxic nature towards mammalian cells was also highlighted .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
3-methylsulfanyl-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHGWQLAJYTULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313726 | |
Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28735-21-9 | |
Record name | 28735-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylthio-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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